molecular formula C16H13ClN2O B13410190 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine

Cat. No.: B13410190
M. Wt: 284.74 g/mol
InChI Key: DECNPXNCQSQCQL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features the 1,8-naphthyridine core, a privileged scaffold recognized for its wide spectrum of biological activities. 1,8-Naphthyridine derivatives have been extensively investigated and demonstrate significant potential in multiple research areas, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents . Some derivatives also show promise in neurological disorder research, such as in studies related to Alzheimer's disease and depression . The structural motifs present in this compound—including the chlorine and aryloxy substitutions—are frequently employed in medicinal chemistry to optimize a molecule's interaction with biological targets and to fine-tune its physicochemical properties . Researchers can leverage this benzyloxy-substituted 1,8-naphthyridine as a key synthetic intermediate or as a core scaffold for the construction of more complex molecules in the development of novel pharmacologically active compounds . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-4-methyl-2-phenylmethoxy-1,8-naphthyridine

InChI

InChI=1S/C16H13ClN2O/c1-11-9-15(20-10-12-5-3-2-4-6-12)19-16-13(11)7-8-14(17)18-16/h2-9H,10H2,1H3

InChI Key

DECNPXNCQSQCQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthesis of Naphthyridine Derivatives

The foundational step involves synthesizing the 1,8-naphthyridine ring system, which can be achieved via cyclization reactions of suitable precursors. These precursors often include substituted pyridine derivatives, which undergo cyclization under specific conditions:

  • Method : Cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds or related intermediates.
  • Reagents : Typically involve acids or bases to facilitate ring closure.
  • Conditions : Reflux in suitable solvents such as ethanol or acetic acid.

Example : Cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds to form the naphthyridine core.

Installation of the Methyl Group at the 4-Position

The methyl group can be introduced through methylation reactions:

  • Method : Methylation using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reaction Conditions : Reactions are often performed under reflux in polar aprotic solvents like acetone or acetonitrile.

Formation of the 2-(Benzyloxy) Substituent

The benzyloxy group at the 2-position is introduced via nucleophilic substitution:

  • Method :
    • Starting with a 2-hydroxy derivative of the naphthyridine, which undergoes benzylation.
    • Alternatively, direct nucleophilic substitution of a suitable leaving group (e.g., halogen) with benzyl alcohol derivatives.
  • Reagents : Benzyl alcohol or benzyl halides with bases such as potassium carbonate or sodium hydride.
  • Conditions : Reactions are conducted under reflux in solvents like acetone or dimethylformamide (DMF).

Research Data : Synthesis pathways described in patent literature involve benzylation of hydroxylated intermediates, followed by purification through silica gel chromatography.

Alternative Synthetic Routes

Recent advances include using Suzuki–Miyaura coupling reactions to introduce the benzyloxy group:

  • Method : Coupling of aryl halides with benzyloxyboronic acids in the presence of palladium catalysts.
  • Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), base (potassium carbonate), and solvents like tetrahydrofuran (THF) or dioxane.
  • Advantage : High regioselectivity and functional group tolerance.

Summary of Synthetic Pathway

Step Description Reagents Conditions Yield/Notes
1 Cyclization to form naphthyridine core 2-aminopyridine + α,β-unsaturated compounds Reflux, acid/base High yield, regioselective
2 Chlorination at 7-position N-chlorosuccinimide (NCS) Room temperature, controlled Regioselective chlorination
3 Methylation at 4-position Methyl iodide (MeI) + K₂CO₃ Reflux Efficient methylation
4 Benzylation at 2-position Benzyl alcohol/halides + base Reflux Formation of benzyloxy group
5 Purification Silica gel chromatography Standard techniques Purity >95%

Research and Patent Data Supporting Preparation

  • Patent US20050043309A1 describes the reaction of 2,7-dichloro-naphthyridine with benzyl alcohol in the presence of bases such as potassium tert-butoxide, sodium hydride, or lithium diisopropylamide, in solvents like tetrahydrofuran (THF), to yield benzyloxy derivatives.

  • Literature : The synthesis of related naphthyridine derivatives often involves multi-step procedures including cyclization, halogenation, methylation, and nucleophilic substitution, with yields ranging from 50% to 80% depending on the specific route and conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoquinones

    Reduction: Hydrocarbons

    Substitution: Amines or thiols

Scientific Research Applications

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Analogous 1,8-Naphthyridine Derivatives

Structural and Physicochemical Differences

The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound 2-Substituent 4-Substituent 7-Substituent Molecular Weight (g/mol) Key Properties/Activities References
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine Benzyloxy (lipophilic) Methyl Chloro 284.74 Unknown bioactivity; planar core
2-(3-Morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine Morpholino-hydroxypropyloxy Methyl Amino ~300 (estimated) Anticonvulsant (equivalent to diazepam at 250 mg/kg)
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine Trifluoromethyl Trifluoromethyl Chloro 300.59 Enhanced electronegativity; potential metabolic stability
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate Ethoxycarbonyl Chloro Methyl ~266 (estimated) Polar ester group; precursor for drug synthesis
2-Chloro-7-methyl-12-phenyldibenzo-[b,g][1,8]naphthyridin-11(6H)-one Chloro (dibenzo fused) Methyl Phenyl N/A Planar crystal structure; antitumor/antibacterial potential
Key Observations:
  • Trifluoromethyl groups (in ) increase electron-withdrawing effects and metabolic stability but may reduce solubility . Amino groups (e.g., in derivatives) enable hydrogen bonding, critical for receptor interactions in anticonvulsant activity .
  • Planarity and Crystal Packing :

    • The planar naphthyridine core (dihedral angle: 3.08°) in dibenzo derivatives () facilitates π-π stacking, a feature likely shared by the target compound .
Anticonvulsant Activity:
  • Derivatives with morpholino-hydroxypropyloxy or diphenylamino groups at position 2 exhibit anticonvulsant effects comparable to diazepam (5 mg/kg) at 250 mg/kg . The benzyloxy group’s bulkier aromatic structure may hinder similar activity, though this remains untested.
Antibacterial and Antitumor Activity:
  • No antibacterial activity was observed in 2-substituted-4-methyl-7-amino-1,8-naphthyridines (), suggesting the benzyloxy variant may also lack this property .

Pharmacological Potential and Limitations

  • Benzyloxy vs. Morpholino: While morpholino derivatives show anticonvulsant efficacy, the benzyloxy group’s lipophilicity may favor central nervous system targeting but could also increase toxicity risks.
  • Lack of Antibacterial Activity : Consistent across tested 1,8-naphthyridines, suggesting structural modifications beyond simple substitution are needed for this application .

Biological Activity

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is a synthetic compound that belongs to the naphthyridine class of heterocyclic compounds. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine resulted in:

  • Cell Viability Reduction : A reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
  • Apoptotic Induction : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.

Neuroprotective Effects

Recent research has indicated potential neuroprotective effects of this compound. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.

Experimental Findings

In an animal model of neurodegeneration:

  • Oxidative Stress Markers : Significant reduction in malondialdehyde (MDA) levels.
  • Inflammatory Cytokines : Decreased levels of TNF-alpha and IL-6.

These results suggest that 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine may offer protective effects against neuronal damage.

The biological activity of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is hypothesized to involve several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream signaling changes affecting cell survival and proliferation.

Q & A

Q. What are the established synthetic routes for 2-(benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of precursors such as 2-aminopyridine derivatives with carbonyl compounds. For example, polyphosphoric acid (PPA) at 478–483 K for 5 hours facilitates cyclization, followed by purification via column chromatography (petroleum ether:ethyl acetate, 96:4) and recrystallization in methanol . Reaction optimization requires monitoring by TLC and adjusting solvent ratios to enhance purity.

Q. How is the planar structure of the 1,8-naphthyridine core confirmed experimentally?

X-ray crystallography reveals planarity through dihedral angles (e.g., 3.08° between fused rings) and bond-length analysis (C1–C2 = 1.74 Å, C12–O1 = 1.22 Å). π–π stacking and van der Waals interactions further stabilize the crystal lattice, as observed in packing diagrams .

Q. What purification techniques are recommended for isolating 1,8-naphthyridine derivatives?

Column chromatography with silica gel and gradient elution (e.g., petroleum ether:ethyl acetate) is standard. Recrystallization in methanol or ethanol improves purity, while TLC (Rf ~0.5) ensures reaction completion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 1,8-naphthyridine derivatives?

Substituents like chloro, benzyloxy, and methyl groups modulate bioactivity. For example:

  • Antimicrobial activity : Chloro groups enhance electron-withdrawing effects, improving target binding .
  • Anticancer activity : Methyl groups at position 4 increase lipophilicity, aiding membrane penetration . Systematic substitution at positions 2, 4, and 7, followed by in vitro assays (e.g., MIC, IC50), is critical for SAR profiling .

Q. What computational methods validate interactions between 1,8-naphthyridines and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to enzymes like acetylcholinesterase. Key interactions include:

  • Hydrogen bonding : Between the naphthyridine N-atom and active-site residues.
  • π-Stacking : Aromatic rings and hydrophobic pockets .

Q. What strategies resolve contradictions in pharmacological data for structurally similar derivatives?

Contradictions arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Reproducibility checks : Re-synthesize compounds and validate purity via HPLC (>98%).
  • Dose-response curves : Confirm activity across multiple concentrations .

Q. How can eco-friendly synthesis address limitations in traditional methods for styryl-1,8-naphthyridine derivatives?

Metal-free Knoevenagel condensation using piperidine in ethanol (40–60°C, 12–24 hours) eliminates toxic catalysts. This method achieves yields >80% with greener solvents and lower energy input .

Q. What analytical techniques characterize byproducts during 1,8-naphthyridine synthesis?

  • LC-MS : Identifies minor impurities (e.g., uncyclized intermediates).
  • NMR (¹H/¹³C) : Detects regioisomers via distinct aromatic proton splitting patterns .

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